N-(3-methylphenyl)-2-{(4E)-4-[2-methyl-4-(piperidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
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Overview
Description
“N-(3-methylphenyl)-2-{(4E)-4-[2-methyl-4-(piperidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a combination of aromatic and heterocyclic structures, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methylphenyl)-2-{(4E)-4-[2-methyl-4-(piperidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted benzylidene and imidazolidinone derivatives. Key steps may include:
Formation of the Benzylidene Intermediate: This can be achieved through a condensation reaction between 2-methyl-4-(piperidin-1-yl)benzaldehyde and an appropriate amine.
Synthesis of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinone ring.
Final Coupling Reaction: The benzylidene intermediate is then coupled with the imidazolidinone core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Reaction Conditions: Control of temperature, pressure, and pH to optimize each step.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methylphenyl)-2-{(4E)-4-[2-methyl-4-(piperidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(3-methylphenyl)-2-{(4E)-4-[2-methyl-4-(piperidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-methylphenyl)-2-{(4E)-4-[2-methyl-4-(piperidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of aromatic and heterocyclic structures, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H28N4O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(4E)-4-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C25H28N4O3/c1-17-7-6-8-20(13-17)26-23(30)16-29-24(31)22(27-25(29)32)15-19-9-10-21(14-18(19)2)28-11-4-3-5-12-28/h6-10,13-15H,3-5,11-12,16H2,1-2H3,(H,26,30)(H,27,32)/b22-15+ |
InChI Key |
WGYHUZMAJUECKN-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=C(C=C3)N4CCCCC4)C)/NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCCCC4)C)NC2=O |
Origin of Product |
United States |
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